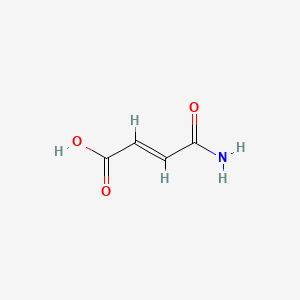

Fumaramic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870612 | |

| Record name | 4-Amino-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Fumaramic Acid

Chemo-Catalytic Synthesis Routes

The chemical synthesis of fumaric acid, a precursor to fumaramic acid, is predominantly achieved through the isomerization of maleic acid. This process can be facilitated by various catalytic and non-catalytic methods.

Isomerization of Maleic Acid and Anhydride (B1165640): Mechanistic and Catalytic Aspects

The conversion of maleic acid to fumaric acid is a critical industrial process. Maleic acid is typically derived from the hydrolysis of maleic anhydride, which is produced via the catalytic oxidation of benzene (B151609) or n-butane. mdpi.comwikipedia.org The isomerization is driven by the greater stability of the trans-isomer (fumaric acid) compared to the cis-isomer (maleic acid). mdpi.com

A variety of catalysts have been explored to facilitate the isomerization of maleic acid to fumaric acid, operating through either homogeneous or heterogeneous mechanisms.

Homogeneous Catalysis:

Homogeneous catalysts are soluble in the reaction medium. Inorganic acids and their salts have long been known to catalyze this isomerization. sci-hub.se Strong acids were initially thought to catalyze the reaction by protonating one of the doubly bonded carbons, allowing for free rotation. sci-hub.se However, studies using deuterium (B1214612) chloride showed no deuterium exchange, ruling out this mechanism. sci-hub.se An alternative mechanism proposes that the catalyst associates with the carbonyl group, leading to a shift in the double bond and allowing for rotation. sci-hub.se

Several homogeneous catalysts have been investigated, including:

Acids: Hydrochloric acid, hydrobromic acid, and sulfuric acid have been shown to be effective. sci-hub.segoogle.com It has been observed that the anion plays a significant role, with hydrochloric acid being a much more effective catalyst than perchloric acid. sci-hub.se

Thiourea (B124793) and its derivatives: These compounds are widely used in the industrial production of fumaric acid due to their low cost and effectiveness at temperatures between 50°C and the boiling point of the solution. google.comlookchem.com

Other catalysts: Nitric acid in conjunction with chlorine has been shown to improve the quality of the resulting fumaric acid, particularly when using hydrochloric acid as the primary catalyst. google.com Zwitterionic organocatalysts have also been developed for the isomerization of maleic acid diesters to fumaric acid diesters. organic-chemistry.org

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants and offer the advantage of easy separation and recyclability. lookchem.com These catalysts often possess high surface areas and tunable acidity. rsc.org

Examples of heterogeneous catalysts include:

Poly(4-vinylpyridine) (PVP) resin: This resin has demonstrated excellent catalytic performance and reusability for the isomerization of maleic acid to fumaric acid, with optimal activity at a pH of 1.5 and a temperature of 353 K. lookchem.com

Metal oxides: Vanadyl pyrophosphate is a key catalyst in the production of maleic anhydride from n-butane. mdpi.com Mo-V metal oxides have been used to achieve a 65% yield of maleic acid from furfural (B47365). ncsu.edu

Sulfated zirconia: This solid acid catalyst has been used in the oxidation of furfural, a process that can lead to maleic acid and subsequently fumaric acid. acs.org

Isomerization of maleic acid to fumaric acid can also be achieved without a catalyst under specific conditions.

Thermal Isomerization: The conversion can occur at elevated temperatures, typically around 150°C. mdpi.com

Hydrothermal Isomerization: This method involves heating an aqueous solution of maleic acid. A highly selective conversion to fumaric acid, with yields up to 92%, can be achieved through a simple one-step hydrothermal process without any catalyst. nih.govnih.govacs.orgacs.org Studies have shown that the reaction reaches equilibrium in about one hour, and the conversion is influenced by temperature and the initial concentration of maleic acid. researchgate.net Kinetic studies of this process have been conducted to understand the mutual conversion of maleic acid, fumaric acid, and malic acid. nih.gov

Oxidative Pathways to this compound Precursors

Fumaric acid precursors can also be synthesized through oxidative pathways starting from biomass-derived molecules like furfural. The oxidation of furfural can yield maleic acid, which can then be isomerized to fumaric acid. wikipedia.orgacs.org This process often utilizes catalysts in the presence of an oxidizing agent like hydrogen peroxide or oxygen. ncsu.eduscispace.com For instance, a 70% yield of maleic anhydride from furfural has been achieved through selective gas-phase oxidation with a VOx/Al2O3 catalyst. ncsu.edu The reaction mechanism can involve the opening of the furan (B31954) ring followed by further oxidation. scispace.com

Biotechnological Production and Metabolic Engineering

As a more sustainable alternative to petrochemical routes, the biotechnological production of fumaric acid has garnered significant interest. mdpi.comnih.govnih.gov This approach utilizes microorganisms to convert renewable feedstocks into fumaric acid through fermentation. nih.gov

Microbial Fermentation Systems: Strain Development and Optimization

Various microorganisms, particularly filamentous fungi of the genus Rhizopus, are natural producers of fumaric acid. mdpi.comnih.gov Strain development through genetic and metabolic engineering, along with optimization of fermentation conditions, are crucial for achieving industrially relevant titers, yields, and productivities. mdpi.com

Key Microbial Strains:

Rhizopus species: Rhizopus oryzae (also known as Rhizopus delemar), Rhizopus arrhizus, and Rhizopus nigricans are among the most effective fumaric acid producers. mdpi.comnih.govinrs.ca They can produce fumaric acid under both aerobic and anaerobic conditions. nih.gov

Saccharomyces cerevisiae: This yeast has been engineered to produce fumaric acid. inrs.caresearchgate.net Strategies include overexpressing genes from the reductive tricarboxylic acid (TCA) cycle and disrupting genes to prevent fumarate (B1241708) consumption. researchgate.net

Escherichia coli: E. coli has been metabolically engineered for aerobic fumaric acid production by redirecting carbon flux through the glyoxylate (B1226380) shunt and deleting genes involved in fumarate conversion. nih.govresearchgate.net

Other microorganisms: Species from the genera Mucor, Cunninghamella, and Circinella have also been identified as fumaric acid producers. mdpi.comnih.gov

Metabolic Engineering Strategies:

The primary metabolic pathways for fumaric acid production in microorganisms are the oxidative and reductive branches of the TCA cycle and the glyoxylate pathway. inrs.cafrontiersin.orgresearchgate.net Metabolic engineering aims to enhance the flux through these pathways towards fumarate accumulation.

Key strategies include:

Overexpression of key enzymes: Overexpressing enzymes like pyruvate (B1213749) carboxylase (PYC), malate (B86768) dehydrogenase (MDH), and fumarase can increase fumaric acid production. inrs.caresearchgate.net For example, overexpressing PYC in S. cerevisiae significantly improved fumaric acid production. researchgate.net

Deletion of competing pathways: Knocking out genes that encode for enzymes consuming fumarate or diverting precursors to other products can enhance accumulation. In E. coli, deleting the fumA, fumB, and fumC genes, which encode for fumarases, was a key step in engineering the strain for fumaric acid production. nih.gov

Pathway reconstruction: Introducing heterologous genes or entire pathways can create new routes for fumaric acid synthesis. researchgate.net

Cofactor and transport engineering: Optimizing the availability of cofactors like NADH and engineering transport proteins can also improve production. frontiersin.org

Optimization of Fermentation Conditions:

The productivity of the fermentation process is highly dependent on various factors:

Carbon and Nitrogen Sources: Glucose is a common carbon source, but xylose and other sugars from lignocellulosic biomass are also being explored. nih.govmdpi.combohrium.com The carbon-to-nitrogen ratio is a critical parameter for achieving high yields. nih.govproquest.com

pH and Temperature: Maintaining optimal pH and temperature is crucial for cell growth and product formation. mdpi.com

Oxygen Supply: The level of dissolved oxygen can significantly impact the metabolic pathway utilized by the microorganism. nih.gov

Morphology: In filamentous fungi like Rhizopus, controlling the morphology (e.g., pellet size) is essential for efficient fermentation. nih.govaiche.org

Below is a data table summarizing the performance of various microbial strains in fumaric acid production.

| Microorganism | Strain | Engineering Strategy | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| Rhizopus arrhizus | NRRL 1526 | Wild Type | Glucose | 86.3 | - | - | mdpi.com |

| Rhizopus oryzae | ATCC 20344 | Wild Type | Glucose | ~64 | ~0.8 | ~0.9 | aiche.org |

| Rhizopus arrhizus | NRRL 2582 | Wild Type | Soybean cake hydrolysate + VHP sugar | 40 | 0.86 | - | bohrium.com |

| Escherichia coli | CWF812 | Engineered | Glucose | 28.2 | 0.389 | 0.448 | nih.gov |

| Saccharomyces cerevisiae | Engineered | Engineered | Glucose | 5.64 | - | - | researchgate.net |

| Torulopsis glabrata | Engineered | Engineered | Glucose | 5.62 | - | - | researchgate.net |

Fungal Bioreactors and Process Parameters

The biotechnological production of fumaric acid predominantly utilizes filamentous fungi, particularly species from the genus Rhizopus, such as Rhizopus oryzae and Rhizopus arrhizus. mdpi.com The efficiency of these fungal systems is highly dependent on the bioreactor configuration and the precise control of process parameters. While batch reactors are the most commonly used, other configurations, including biofilm bioreactors, bubble reactors, and both fluidized and fixed-bed reactors, have been explored for industrial-scale production. core.ac.ukmdpi.com

Key process parameters that significantly influence fumaric acid yield include pH, agitation speed, inoculum size, and fungal morphology. core.ac.uk Fungal morphology—which can manifest as clumps, pellets, or free mycelium—is a critical factor, with pellet morphology often considered the most suitable for high productivity and favorable medium rheology. mdpi.comucm.es The control of pellet size and development during the inoculum stage is crucial for optimizing the fungal metabolism towards fumaric acid production. ucm.es For instance, in studies with Rhizopus arrhizus NRRL 1526, the pre-culture conditions, which determine the germination of spores and initial biomass development, have a major impact on the final production outcome. mdpi.com The interaction between these parameters is complex; for example, an air-lift bioreactor system was shown to enhance production by an isolate using glucose derived from oil palm empty fruit bunches. nih.gov

The composition of the culture medium, especially the carbon and nitrogen sources, is also a determining factor. core.ac.uk The reductive tricarboxylic acid (TCA) cycle, which is responsible for the overproduction of fumaric acid in these fungi, requires CO2 fixation. mdpi.com Calcium carbonate is often added to the medium not only to control pH but also to supply the necessary CO2. ucm.es

| Parameter | Influence on Fumaric Acid Production | Source(s) |

| Bioreactor Type | Batch, biofilm, bubble, fluidized, and fixed-bed reactors have been utilized. | core.ac.ukmdpi.com |

| pH | Affects enzyme activity and product stability. A pH of 4.0 was found to be optimal in some continuous fermentations. | core.ac.uknih.gov |

| Agitation | Influences oxygen supply and fungal morphology. | mdpi.comcore.ac.uk |

| Fungal Morphology | Pellet morphology is often preferred for high productivity and low viscosity. | mdpi.comucm.es |

| Nutrient Sources | Carbon and nitrogen levels are key factors affecting growth and production. | core.ac.ukucm.es |

Bacterial Platforms for Fumaric Acid Biosynthesis

While fungi are the primary producers, various bacterial platforms have been engineered and investigated for fumaric acid biosynthesis and bioconversion. Escherichia coli has been a frequent subject of metabolic engineering for this purpose. inrs.canih.gov Researchers have also explored other bacteria such as Pseudomonas alcaligenes and Arthrobacter species for the bioconversion of maleic acid to fumaric acid. mdpi.com For example, using whole cells of Pseudomonas alcaligenes XD-1, maleic acid can be isomerized to fumaric acid. mdpi.com Similarly, Arthrobacter strains have shown high activity for this conversion. mdpi.com

The advantage of using bacterial systems, particularly E. coli, lies in their well-understood genetics and the availability of advanced genetic tools, which facilitates rapid and precise metabolic engineering. nih.govacs.org These platforms offer an alternative to petrochemical synthesis and can be integrated into biorefinery concepts. inrs.ca

| Bacterial Platform | Application | Key Findings | Source(s) |

| Escherichia coli | De novo production from glucose. | Metabolically engineered strains can produce significant titers of fumaric acid under aerobic conditions. | nih.govacs.org |

| Pseudomonas alcaligenes | Bioconversion of maleic acid. | Strain XD-1 can produce up to 30 g/L of fumaric acid when toluene (B28343) is used as a solvent. | mdpi.com |

| Arthrobacter sp. | Bioconversion of maleic acid. | Strain TPU 5446 is a promising candidate for the isomerization of maleic acid. | mdpi.com |

Genetic and Metabolic Engineering Strategies for Enhanced Yields

To improve the economic feasibility of microbial fumaric acid production, extensive genetic and metabolic engineering strategies have been developed. inrs.ca These approaches aim to enhance product yields, titers, and productivity by redirecting carbon flux towards the desired metabolic pathways. frontiersin.orgfrontiersin.org Key strategies include the knockout of competing byproduct pathways, the overexpression of crucial enzymes, and the introduction of heterologous pathways. frontiersin.orgnih.gov These modifications are often applied to microorganisms like Saccharomyces cerevisiae and E. coli. inrs.canih.gov

Gene Perturbation and Enzyme Overexpression

Gene perturbation, particularly the deletion of specific genes, is a common strategy to block pathways that compete with fumaric acid formation. In E. coli, the deletion of genes encoding for fumarases (fumA, fumB, and fumC) prevents the conversion of fumaric acid to L-malic acid. nih.gov Further deletions, such as iclR (to activate the glyoxylate shunt), arcA (to enhance the oxidative TCA cycle), and aspA (to block conversion to L-aspartic acid), have been shown to increase fumaric acid accumulation. nih.gov In S. cerevisiae, deleting the FUM1 gene, which encodes fumarase, is a primary step to enable fumaric acid production. plos.orgnih.gov

Concurrently, the overexpression of key enzymes is employed to pull metabolic flux towards fumaric acid. Overexpressing the native ppc gene, which encodes phosphoenolpyruvate (B93156) carboxylase (PPC), in E. coli significantly boosts production. nih.govresearchgate.net In S. cerevisiae, introducing and overexpressing pyruvate carboxylase from Rhizopus oryzae (RoPYC) has been shown to be a limiting factor, and its enhancement leads to higher yields. plos.orgnih.govmdpi.com Combinatorial overexpression of enzymes like citrate (B86180) synthase (CS) along with PPC has also proven effective. researchgate.net Furthermore, overexpressing transporter genes, such as SFC1 in S. cerevisiae, which encodes a succinate-fumarate transporter, can facilitate the export of fumaric acid out of the cell, thereby increasing the final titer. plos.orgresearchgate.net

| Organism | Gene/Enzyme Modified | Strategy | Outcome | Source(s) |

| E. coli | fumA, fumB, fumC | Deletion | Enhanced fumaric acid formation by blocking conversion to L-malic acid. | nih.gov |

| E. coli | aspA | Deletion | Blocked conversion of fumaric acid to L-aspartic acid, increasing titer. | nih.govresearchgate.net |

| E. coli | ppc (PPC) | Overexpression | Increased production from 1.45 g/L to 4.09 g/L. | nih.gov |

| S. cerevisiae | FUM1 (fumarase) | Deletion | Enabled fumaric acid production up to 610 mg/L. | plos.orgnih.govnih.gov |

| S. cerevisiae | RoPYC (pyruvate carboxylase) | Overexpression | Increased fumaric acid production to 1134 mg/L. | plos.orgnih.govnih.gov |

| S. cerevisiae | SFC1 (transporter) | Overexpression | Further increased final concentration to 1675 mg/L. | plos.orgnih.govnih.gov |

In Silico Metabolic Modeling and Flux Analysis

Computational tools play a vital role in designing rational metabolic engineering strategies. In silico analysis using genome-scale metabolic models (GSMM) allows for the prediction of metabolic responses to genetic modifications before they are performed in the lab. plos.orgnih.gov Flux balance analysis (FBA) is a key technique used to simulate the impact of gene deletions or overexpressions on cell growth and product formation. researchgate.net

For instance, the S. cerevisiae iND750 GSMM was used to predict that deleting the FUM1 gene would lead to fumaric acid accumulation with only a slight impact on cell growth, a prediction that was subsequently validated experimentally. plos.orgnih.govnih.gov FBA also helped identify pyruvate carboxylase as a subsequent limiting factor for achieving higher yields. plos.orgnih.gov Similarly, in E. coli, in silico flux response analysis was used to guide the overexpression of phosphoenolpyruvate carboxylase (PPC) to enhance production. inrs.canih.gov These modeling approaches provide a powerful tool for identifying non-intuitive engineering targets and optimizing metabolic pathways for efficient chemical production. plos.org

Substrate Engineering and Sustainable Biorefinery Integration

The economic viability of bio-based fumaric acid production is heavily dependent on the cost of the raw materials. nih.gov While glucose is a common carbon source, research has increasingly focused on utilizing low-cost, renewable, and non-food feedstocks within a biorefinery framework. mdpi.cominrs.cafrontiersin.org Lignocellulosic biomass, such as sugarcane trash, oil palm empty fruit bunches (EFB), corn cobs, and apple pomace, represents an abundant and sustainable alternative. core.ac.ukucm.esnih.govresearchgate.net

Producing fumaric acid from these complex substrates requires a pre-treatment step (e.g., steam explosion) followed by enzymatic hydrolysis to release fermentable sugars. ucm.esnih.gov Fungi like Aspergillus oryzae have been used in solid-state fermentation (SSF) of lignocellulosic materials like wheat bran and corn cobs to produce fumaric acid. researchgate.net Other alternative substrates like glycerol, xylose, and sucrose (B13894) have also been explored, although they may require additional metabolic pathways to be engineered for efficient conversion. frontiersin.orgnih.gov The integration of fumaric acid production into a biorefinery model, where biomass is converted into a spectrum of valuable products, is a key strategy for achieving a sustainable bio-based economy. mdpi.comucm.es

| Substrate | Microorganism | Process | Key Findings | Source(s) |

| Oil Palm EFB | Fungal Isolate K20 | Separate Hydrolysis & Fermentation | Demonstrated potential as a renewable resource for fumaric acid production. | nih.gov |

| Apple Pomace | Rhizopus arrhizus | Enzymatic Hydrolysis & Fermentation | Hydrolysates successfully used as a carbon source for fermentation. | ucm.es |

| Corn Cobs | Aspergillus oryzae | Solid-State Fermentation (SSF) | Yields of 0.16 mg of FA per gram of biomass achieved after 48 hours. | researchgate.net |

| Sugarcane Trash | Rhizopus oryzae | Hydrolysis & Fermentation | Feasible use of lignocellulose-based substrates as a cost-effective alternative. | core.ac.uk |

Chemical Derivatization and Functionalization Reactions

The chemical structure of fumaric acid, featuring two carboxylic acid groups and a reactive carbon-carbon double bond, allows for a wide range of chemical transformations and functionalizations. creative-proteomics.comatamankimya.com These reactions convert fumaric acid into various valuable derivatives.

Key reactions include:

Esterification: Fumaric acid readily reacts with alcohols to form diesters, such as dimethyl fumarate and diethyl fumarate. These esters have applications in pharmaceuticals and as industrial plasticizers. creative-proteomics.comatamankimya.com

Polymerization: The double bond enables fumaric acid to act as a monomer in copolymerization reactions, notably with monomers like styrene, to produce unsaturated polyester (B1180765) resins. creative-proteomics.comatamankimya.com These resins are valued for their mechanical strength and corrosion resistance. creative-proteomics.com

Hydrogenation: The double bond can be reduced via hydrogenation to yield succinic acid, a significant platform chemical used for producing biodegradable plastics and solvents. creative-proteomics.com

Addition Reactions: Fumaric acid is an excellent dienophile and can undergo additions across its double bond. atamankimya.com Photocatalyzed functionalization has been used to convert fumaric acid into important building blocks like γ-keto acids and succinic acid derivatives. nih.gov

Cycloaddition: In base-controlled dearomative [3+2] cycloaddition reactions with compounds like 3-nitroindoles, fumaric acid amide esters can be used to synthesize diverse and functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

These derivatization reactions significantly expand the industrial utility of fumaric acid beyond its direct applications, positioning it as a versatile C4 platform chemical. nih.gov

Esterification Reactions and Ester Derivative Synthesis

The esterification of fumaric acid is a key process for producing a variety of diesters with applications in pharmaceuticals and as industrial intermediates. creative-proteomics.com The reaction typically involves the treatment of fumaric acid with an alcohol in the presence of an acid catalyst. chemicalforums.com However, challenges such as the low solubility of fumaric acid and the potential for unwanted polymerization of the double bond can complicate the synthesis. chemicalforums.comgoogle.com

A common approach to synthesize fumaric acid esters is to start with maleic anhydride, which is more soluble and reactive. google.com The maleic anhydride is first esterified to form the corresponding maleic acid esters, which are then isomerized to the more stable fumaric acid esters. google.com This two-step process avoids the difficulties associated with the direct esterification of fumaric acid. google.com

Another strategy involves the use of an inert liquid hydrocarbon during the esterification of wet fumaric acid or its salts. google.com This method facilitates the removal of water through azeotropic distillation, which is crucial as the presence of water can significantly reduce the yield of the desired diester. google.com Once the water is removed, an acidic esterification catalyst is added to proceed with the reaction. google.com

The synthesis of specific fumaric acid ester derivatives, such as those containing amino acid moieties, has also been explored. researchgate.netresearchgate.net These derivatives are synthesized through amidation and isomerization, starting from maleic anhydride and an amino acid ester, with anhydrous aluminum chloride acting as an isomerization catalyst. researchgate.netresearchgate.net This method has been shown to produce yields of over 75%. researchgate.net

Fumaric acid esters, such as dimethyl fumarate (DMF) and monoethyl fumarate (MEF), have gained significant attention for their therapeutic applications. nih.gov These esters are typically synthesized for use in the management of conditions like psoriasis. nih.gov

Table 1: Esterification of Fumaric Acid and its Derivatives

| Starting Material | Reagents | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fumaric acid | Alcohols, Acid catalyst | Fumaric acid diesters | Polymerization can be an unwanted side reaction. | chemicalforums.com |

| Maleic anhydride | Alcohols, Isomerization catalyst | Fumaric acid esters | A two-step process that bypasses the low solubility of fumaric acid. | google.com |

| Wet fumaric acid/salts | Alcohol, Inert liquid hydrocarbon, Acid catalyst | Fumaric acid diesters | Azeotropic removal of water is critical for high yields. | google.com |

Polymerization and Copolymerization Dynamics

The carbon-carbon double bond in fumaric acid allows it to participate in polymerization and copolymerization reactions, leading to the formation of unsaturated polyester resins and other polymers with diverse properties. creative-proteomics.comgoogle.com These polymers find applications in various fields, including as medical materials, due to their potential for high hardness, transparency, and gas permeability. google.com

Homopolymerization of fumaric acid is generally difficult to achieve. google.comresearchgate.net However, it readily undergoes copolymerization with a variety of other monomers. google.com For instance, copolymers of fumaric acid and another water-soluble unsaturated monomer can be synthesized in an aqueous medium. google.com The properties of the resulting copolymer, such as molecular weight and molecular weight distribution, can be controlled by adjusting the reaction conditions, including pH and the type of polymerization catalyst used. google.com

Fumaric acid esters are also valuable monomers for polymerization. Polymers derived from these esters can exhibit desirable properties such as anti-protein adhesion, antithrombotic properties, and biocompatibility, particularly when they incorporate phospholipid-like polar groups. google.com The copolymerization of fumaric acid esters with other monomers, like p-divinylbenzene, has been studied to understand the microstructure and network formation of the resulting copolymers. researchgate.net

The synthesis of fumaric acid-based polymers can also be achieved through a process that first involves the polymerization of fumarate esters, followed by hydrolysis to yield the final fumaric acid polymer. google.com This method circumvents the challenges associated with the direct polymerization of fumaric acid. google.com

Table 2: Polymerization and Copolymerization of Fumaric Acid and its Derivatives

| Monomer(s) | Polymerization Method | Resulting Polymer | Key Characteristics/Applications | Reference(s) |

|---|---|---|---|---|

| Fumaric acid, Water-soluble unsaturated monomer | Aqueous medium polymerization | Fumaric acid copolymer | Low molecular weight, narrow molecular weight distribution, useful as a water treatment agent. | google.com |

| Fumaric acid derivatives (esters) | Radical polymerization | Polymer of fumaric acid derivative | Superior anti-protein adhesion, antithrombotic property, biocompatibility, high hardness, transparency, and gas permeability. | google.com |

| Diethyl fumarate, p-divinylbenzene | Precipitative copolymerization | Network matrices | Porous structure with an average pore size of 6-8.5 nm. | researchgate.net |

| Mono or dialkyl ester of fumaric acid | Free radical polymerization followed by hydrolysis | Fumaric acid polymers | Used as antiscalants in boilers and desalination plants. | google.com |

| Fumaric acid, Allyl sulfonic acid (sodium salt) | Solution polymerization with hydrogen peroxide | Copolymer of fumaric acid and allyl sulfonic acid | Solid product with a molecular weight of about 10,000, effective in scale inhibition. | google.com |

Hydrogenation and Other Reductive Transformations

The hydrogenation of fumaric acid leads to the formation of valuable chemicals, with the primary product being succinic acid. creative-proteomics.com This reduction can be achieved through various catalytic systems and reaction conditions. Further hydrogenation can yield products like 1,4-butanediol (B3395766) (BDO), γ-butyrolactone (GBL), and tetrahydrofuran (B95107) (THF). supflu2018.frresearchgate.net

Catalytic hydrogenation using ruthenium (Ru), palladium (Pd), and iridium (Ir) based catalysts has been shown to be effective. supflu2018.fr In one study, a Ru-based catalyst demonstrated 100% conversion of fumaric acid to BDO under supercritical carbon dioxide (SC-CO2) conditions at relatively mild temperatures. supflu2018.fr The reaction pathway is believed to proceed from fumaric acid to succinic acid, then to succinic anhydride, GBL, and finally to 1,4-BDO. nih.gov

The electrochemical reduction of fumaric acid to succinic acid has also been investigated. mst.eduresearchgate.net This process can achieve high efficiency on cathodes such as mercury-bismuth. mst.edu The reaction mechanism is proposed to involve a rate-determining step between an adsorbed fumaric acid molecule that has accepted an electron and a non-adsorbed proton. mst.edu

The choice of catalyst and reaction medium can influence the selectivity of the hydrogenation process. x-mol.net For example, the use of PdRe/SiO2 catalysts in different reaction media has been explored to tune the selectivity towards specific products. x-mol.net Homogeneous hydrogenation catalyzed by bis(dimethylglyoximato)cobalt(II) has also been studied, revealing differences in the hydrogenation rates of fumaric acid and its cis-isomer, maleic acid, which are attributed to their different geometries and the potential for intramolecular hydrogen bonding in maleic acid. ias.ac.in

Table 3: Hydrogenation and Reductive Transformations of Fumaric Acid

| Reactant | Catalyst/Method | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fumaric acid | Fe3O4.SiO2.NH2@Ru in supercritical CO2 | 1,4-Butanediol (BDO), Succinic acid | 100% conversion to BDO achieved at 313.15 K. | supflu2018.fr |

| Fumaric acid | Iridium-based molecular catalyst | 1,4-Butanediol (BDO) | Proceeds via succinic acid, succinic anhydride, and GBL. | nih.gov |

| Fumaric acid | Hg-Bi cathodes (Electrochemical reduction) | Succinic acid | High efficiency; reaction kinetics studied. | mst.edu |

| Fumaric acid | Bis(dimethylglyoximato)cobalt(II) | Succinic acid | Hydrogenation rate is lower than that of maleic acid due to trans orientation. | ias.ac.in |

Conjugation with Biomolecules: Adduct Formation Mechanisms

Fumaric acid and its esters are known to react with biomolecules, particularly those containing nucleophilic groups like the thiol group of cysteine. t3db.canih.gov This reactivity is attributed to the electrophilic nature of the double bond in fumaric acid, which makes it susceptible to Michael addition reactions. t3db.canih.gov

The reaction between fumaric acid and cysteine can lead to the formation of S-(2-succinyl) cysteine. t3db.canih.gov This process, termed succination, has been observed to occur spontaneously. t3db.canih.gov Studies have shown that when a medium containing both fumarate and cysteine is heated, an addition compound is formed, which has been identified as S-cysteinosuccinic acid. acs.orgacs.org This reaction can be significant in biological systems, as it can affect the availability of free sulfhydryl groups. acs.org

The mechanism of this addition can be influenced by factors such as UV irradiation, which can initiate a free-radical type of reaction. cerealsgrains.org Research has demonstrated that UV irradiation of solutions containing cysteine and fumaric acid leads to the formation of an addition product. cerealsgrains.org This suggests that in addition to the Michael addition pathway, free-radical mechanisms can also play a role in the conjugation of fumaric acid with biomolecules.

This reactivity with cysteine residues in proteins is a key aspect of the biological activity of fumaric acid esters used in therapeutic contexts. nih.govt3db.canih.gov The formation of these adducts is believed to be a crucial step in the mechanism of action of these compounds.

Table 4: Conjugation of Fumaric Acid with Biomolecules

| Reactants | Conditions | Product | Mechanism | Reference(s) |

|---|---|---|---|---|

| Fumaric acid, Cysteine | Spontaneous | S-(2-succinyl) cysteine | Michael addition | t3db.canih.gov |

| Fumarate, Cysteine | Autoclaving (heat) | S-cysteinosuccinic acid | Addition reaction | acs.orgacs.org |

Mechanistic Reaction Studies and Kinetic Characterization of Fumaramic Acid Systems

Isomerization Reaction Mechanisms and Pathways

The isomerization of maleic acid to fumaric acid is a key industrial process, and by extension, the study of related isomerization reactions, such as those involving fumaramic acid's precursors, provides valuable insights. The conversion of maleic acid, a cis-isomer, to the trans-isomer, fumaric acid, can be achieved through several methods, including thermal or catalytic processes. knowde.com

Research into the noncatalytic isomerization of maleic acid to fumaric acid in a hydrothermal reaction has demonstrated high selectivity, with yields of fumaric acid reaching up to 92%. researchgate.netnih.govresearchgate.net Kinetic models have been developed to understand the competitive transformation between maleic acid, fumaric acid, and malic acid. nih.gov These models indicate that the forward reaction rate of maleic acid to fumaric acid increases with temperature. nih.govacs.org

In the solid state, the isomerization of fumaric acid has been investigated using first-principles calculations. These studies propose a mechanism involving proton transfer. While the energy barrier for this transfer is high, proton tunneling has been observed, indicating a quantum mechanical pathway for isomerization. aip.orgnih.gov

Organocatalysts, specifically zwitterionic compounds, have been shown to efficiently catalyze the isomerization of maleic acid diesters to fumaric acid diesters. organic-chemistry.org The proposed mechanism involves a Michael addition of the catalyst to the substrate, with the cooperative effect of the charges in the zwitterion lowering the activation barrier. organic-chemistry.org

The kinetics of thiourea-catalyzed isomerization of maleic acid to fumaric acid have been studied in detail. acs.org The reaction was found to have a partial order of 1.41 for the maleic acid concentration and 0.99 for thiourea (B124793), with a calculated activation energy of 43.1 kJ mol–1. acs.org At 60°C with a 10% mol/mol thiourea concentration, approximately 90% conversion was achieved in 60 minutes. acs.org

A kinetic study on the noncatalytic isomerization of maleic acid to fumaric acid in a batch reactor revealed that the forward reaction rate constant for the conversion of maleic acid to fumaric acid increased with temperature. acs.org The study also considered the subsequent conversion of fumaric acid to malic acid. acs.org

Oxidation-Reduction Reaction Kinetics

Homogeneous and Heterogeneous Oxidation Processes

The oxidation of fumaric acid has been investigated under various conditions. In heterogeneous systems, the oxidation of fumaric acid aerosols by ozone has been studied. The reaction follows a Langmuir–Hinshelwood mechanism, where ozone from the gas phase adsorbs onto the surface of the aerosol particles before reacting. rsc.org For the reaction with fumaric acid aerosols at high relative humidity (90-93%), the ozone adsorption equilibrium constant (KO3) was found to be (5 ± 2) × 10−15 cm3 molecule−1 and the maximum first-order rate constant (kImax) was (0.19 ± 0.01) s−1. rsc.org

The presence of water was found to influence the reaction mechanism, leading to an increased formation of carbon dioxide and formic acid through a hydroxyacetyl hydroperoxide intermediate. rsc.org

Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) have also been used to decompose fumaric acid. scirp.org The degradation of fumaric acid in an O3-UV-TiO2 system was found to follow pseudo-zero-order reaction kinetics. scirp.org The high reactivity of •OH radicals allows for the theoretical decomposition of organic compounds into inorganic products like water and carbon dioxide. scirp.org

The photocatalytic reduction of fumarate (B1241708) to succinate (B1194679) on ZnS mineral surfaces represents another pathway for oxidation-reduction. acs.org This process is driven by the photoexcitation of the semiconductor material. The rate of succinate production was found to be dependent on pH, correlating with the speciation of fumaric acid in solution. acs.org The reaction exhibits zero-order kinetics, suggesting that the rate is limited by the adsorption of the fumarate monoanion onto the catalyst surface. acs.org

Table 1: Kinetic Parameters for the Heterogeneous Oxidation of Fumaric Acid Aerosols by Ozone This table is interactive. You can sort and filter the data.

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| KO3 | (5 ± 2) × 10-15 | cm3 molecule-1 | 90-93% RH |

| kImax | 0.19 ± 0.01 | s-1 | 90-93% RH |

Free Radical Mediated Reaction Pathways

Free radicals play a significant role in the degradation and transformation of organic compounds, including fumaric acid and its derivatives. The sonochemical degradation of fumaric acid involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), from the acoustic cavitation of water. researchgate.netresearchgate.net These highly reactive radicals can then attack the fumaric acid molecule. researchgate.net The presence of fumaric acid has been shown to affect the production of hydrogen peroxide during sonolysis. researchgate.net

Fumaric acid esters, such as dimethylfumarate (DMF), are known to activate the Nrf2 transcriptional pathway, which is a key cellular defense mechanism against oxidative stress. nih.govmdpi.com This activation leads to the synthesis of detoxifying enzymes. mdpi.com DMF and its primary metabolite, monomethylfumarate (B1259140) (MMF), are thiol-reactive electrophiles that can directly interact with Keap1, an inhibitor of Nrf2, leading to its stabilization and subsequent activation of antioxidant response elements. mdpi.com This mechanism is believed to be central to the neuroprotective effects observed with fumaric acid esters in conditions associated with oxidative stress. nih.govresearchgate.net

Studies have shown that fumaric acid esters can protect neuronal cells from damage mediated by free radicals. nih.gov The production of free radicals is a known factor in neurodegenerative conditions, and enhancing cellular resistance to these species is a potential therapeutic strategy. mdpi.com

Enzymatic Reaction Kinetics and Biotransformation Dynamics

Fumaric acid is a key intermediate in several metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. The enzyme fumarase (fumarate hydratase) catalyzes the reversible hydration of fumarate to L-malate. researchgate.net The kinetics of this enzymatic reaction are complex and can be influenced by various factors. For instance, the Km value of fumarase from Shewanella loihica for L-malate increases significantly with pH, while the catalytic efficiency (kcat) also increases. researchgate.net This suggests that the enzyme can adapt to changes in pH to maintain its catalytic activity. researchgate.net

In some cases, substrate inhibition has been observed with fumarase at high substrate concentrations, which may be due to the binding of multiple substrate molecules to the active site, forming non-productive complexes. researchgate.net Kinetic analysis of porcine heart fumarase has provided estimates for the rate-limiting steps of the reaction. The isomerization segment of fumarate hydration is partially rate-limiting, whereas it is much less so for the reverse reaction of malate (B86768) dehydration. nih.gov

The bioproduction of fumaric acid is a significant area of research, with microorganisms like Rhizopus oryzae being potent producers. inrs.cainrs.ca Fumaric acid accumulation in these organisms occurs primarily through the reductive branch of the TCA cycle. researchgate.net The enzyme fumarase plays a crucial role in this pathway, and its activity is known to increase under nitrogen-limiting conditions. mdpi.com

Kinetic modeling of fumaric acid production by R. oryzae has been used to understand and optimize the fermentation process. mdpi.com These models can predict the evolution of fumaric acid and intermediate compounds over time. mdpi.com The production of fumaric acid can also be achieved through enzymatic isomerization of maleic acid using maleate (B1232345) isomerase. google.com Heat-stable versions of this enzyme are desirable for industrial processes to allow for higher reaction temperatures and increased productivity. google.com

Table 2: Kinetic Parameters for Porcine Heart Fumarase This table is interactive. You can sort and filter the data.

| Reaction | Parameter | Value | Units |

|---|---|---|---|

| Fumarate Hydration | Apparent rate constant (isomerization) | 95 ± 22 | s-1 |

| Fumarate Hydration | Apparent rate constant (chemical) | 42 ± 13 | s-1 |

| Fumarate Hydration | Turnover rate | 29 ± 0.7 | s-1 |

| Malate Dehydration | Apparent rate constant (isomerization) | 17000 ± 5200 | s-1 |

| Malate Dehydration | Apparent rate constant (chemical) | 82 ± 25 | s-1 |

| Malate Dehydration | Turnover rate | 82 ± 3 | s-1 |

Influence of Environmental Parameters on Reaction Profiles

Environmental parameters such as pH, temperature, and the presence of catalysts or inhibitors can significantly impact the reaction profiles of fumaric acid.

In the noncatalytic isomerization of maleic acid to fumaric acid, temperature is a critical factor. acs.org Increasing the temperature generally increases the reaction rate, but can also lead to the formation of byproducts if the temperature is too high. acs.org The yield of fumaric acid can be influenced by reaction time and temperature, with optimal conditions leading to higher yields in shorter times. researchgate.netacs.org The initial concentration of the reactant, maleic acid, also affects the conversion to fumaric acid. acs.org

For the heterogeneous oxidation of fumaric acid aerosols by ozone, relative humidity is an important parameter. rsc.org High relative humidity was shown to alter the reaction mechanism, increasing the formation of certain products. rsc.org

In enzymatic reactions, pH is a key determinant of activity. For fumarase, both the substrate affinity (Km) and catalytic rate (kcat) are pH-dependent. researchgate.net In the bioproduction of fumaric acid by Rhizopus oryzae, pH control is crucial. A lower pH of 4 was found to increase the selectivity for fumaric acid production at high glucose consumption rates, achieving a high yield. up.ac.za The neutralizing agent used to control pH can also have an effect, with calcium carbonate often being preferred as the calcium ion may enhance fumaric acid production by precipitating calcium fumarate. mdpi.com

The addition of urea (B33335) as a nitrogen source also influences the metabolic flux in R. oryzae, affecting both glucose uptake and fumaric acid yield. up.ac.za An optimal urea feed rate was identified to maximize fumaric acid production. up.ac.za

Advanced Spectroscopic and Analytical Characterization Techniques for Fumaramic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for elucidating molecular structure and conformation.

For fumaric acid , FT-IR and Raman spectroscopy have been used extensively to study its solid-state structure and hydrogen bonding interactions. acs.orgmdpi.com In the solid state, fumaric acid molecules form infinite chains through double hydrogen bonds between their carboxylic groups. mdpi.com The infrared spectrum of solid fumaric acid shows a sharp absorption at 3080 cm⁻¹, which is assigned to the C-H stretching mode. mdpi.com The C=C stretching vibration is observed as a strong peak in the Raman spectrum at 1687 cm⁻¹. researchgate.net Changes in the C=O stretching bands in the presence of other molecules indicate interactions involving the carboxylic acid groups. researchgate.net

A study on a ternary eutectic mixture containing pyrazinamide, fumaric acid , and isoniazid (B1672263) utilized Raman and terahertz spectroscopy to characterize the intermolecular hydrogen bonding interactions. acs.org The Raman spectra of the eutectic composition were distinct from the physical mixture and the individual components, highlighting the formation of new hydrogen-bonded structures. acs.org Similarly, the interaction of tetrabutylammonium (B224687) trifluoromethanesulfonate (B1224126) with fumaric acid has been investigated, showing that the OH and C=O stretching bands are sensitive to the formation of new hydrogen bonds. mdpi.com

Table 1: Characteristic Vibrational Frequencies for Fumaric Acid

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| C-H Stretch | 3080 | FT-IR, Raman | mdpi.com |

| C=C Stretch | 1687 | Raman | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining molecular structure.

For fumaric acid , ¹H NMR spectra in D₂O show a characteristic singlet for the two equivalent vinyl protons. researchgate.net The chemical shift of this peak can be used for quantitative analysis. researchgate.net ¹H and ¹³C NMR spectra have been used to confirm the identity of fumaric acid produced in fermentation processes. researchgate.net The International Organization of Vine and Wine (OIV) has incorporated ¹H-NMR spectroscopy for the quantification of fumaric acid in wines and musts.

While detailed NMR studies specifically on fumaramic acid are scarce in the available literature, standard ¹H and ¹³C NMR spectroscopy would be expected to readily confirm its structure. The ¹H NMR spectrum would show distinct signals for the vinyl protons, the amide protons, and the carboxylic acid proton. The ¹³C NMR would show signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide), and the two vinyl carbons.

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for separating and quantifying organic acids.

Numerous HPLC methods have been developed for the analysis of fumaric acid . creative-proteomics.com Reversed-phase HPLC with UV detection is a common approach. For instance, a method using a µ-Bondapak C18 column with a mobile phase of 0.5% acetic acid in water and UV detection at 240 nm has been reported for the separation of fumaric acid from malic acid. researchgate.net Another method for analyzing fumaric acid in food and feed involves ion-exclusion chromatography with UV detection at 217 nm. europa.eu The separation of fumaric and other organic acids can be influenced by the eluent pH and column temperature. shodex.com Thin-layer chromatography (TLC) has also been used for the separation and detection of fumaric acid. ptfarm.pl

For This compound , similar chromatographic principles would apply. HPLC methods would likely utilize a reversed-phase column with an acidic mobile phase to ensure the protonation of the carboxylic acid group. The amide functionality would also influence its retention behavior. Purity assessment would involve detecting and quantifying any potential impurities, such as unreacted fumaric acid or the corresponding diamide.

Table 2: Exemplary HPLC Conditions for Fumaric Acid Analysis

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| µ-Bondapak C18 | 0.5% Acetic Acid in Water | UV (240 nm) | Separation from malic acid | researchgate.net |

| Ion-Exclusion | 0.005 M Sulfuric Acid | UV (217 nm) | Analysis in feed | europa.eu |

| RSpak KC-811 | 2 mM HClO₄ aq. | Not specified | Separation from succinic acid | shodex.com |

Voltammetric and Electrochemical Characterization

Electrochemical methods, such as voltammetry, provide insights into the redox properties of molecules.

The electrochemical reduction of fumaric acid has been studied at various electrodes. researchgate.netmst.edu Studies using square-wave voltammetry have shown that the reduction of fumaric acid is irreversible and pH-dependent. tandfonline.comresearchgate.net In acidic solutions, the reduction of fumaric acid to succinic acid occurs. mst.edu The reductive potential of fumaric acid is generally higher (more negative) than its cis-isomer, maleic acid, indicating it is more difficult to reduce. researchgate.netpku.edu.cn An electrochemical method for the preparation of fumaric acid through the cis-trans isomerization of maleic acid has also been disclosed. google.com

Specific voltammetric studies on This compound have not been identified in the surveyed literature. However, it is plausible that the electrochemical behavior of this compound would be influenced by the presence of both the reducible C=C double bond and the electrochemically active carboxylic acid and amide groups. The reduction potential would likely differ from that of fumaric acid due to the electronic effects of the amide group.

Table 3: Voltammetric Parameters for Fumaric Acid Reduction

| Technique | Electrode | Key Finding | Reference |

|---|---|---|---|

| Square-Wave Voltammetry | Hanging Mercury Drop Electrode | Irreversible, pH-dependent reduction. Peak potential at -0.880 V (pH < 3.2). | tandfonline.comresearchgate.net |

| Voltammetry | Lead Electrode | Two-electron irreversible reduction to succinic acid. | researchgate.netpku.edu.cn |

X-ray Diffraction for Solid-State Structure and Co-Crystallization Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of fumaric acid has been determined by single-crystal X-ray diffraction. iucr.org The molecules are linked by hydrogen bonds to form chains. iucr.orgFumaric acid is a common co-former in co-crystallization studies due to its ability to form robust hydrogen bonds. It has been co-crystallized with various molecules, including 1H-benzotriazole, pyrimidine (B1678525) derivatives, and active pharmaceutical ingredients like ketoconazole. atlantis-press.comtandfonline.commdpi.com Powder XRD is often used to characterize new crystalline forms and co-crystals. nih.gov

For This compound , X-ray diffraction would be crucial for determining its crystal structure and understanding its hydrogen bonding network, which would involve both carboxyl-carboxyl, carboxyl-amide, and amide-amide interactions. Co-crystallization studies of this compound could lead to the development of new solid forms with tailored physicochemical properties.

Table 4: Crystallographic Data for a Fumaric Acid Co-crystal

| Co-crystal | System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| Fumaric acid-2-amino-4,6-dimethoxypyrimidine | Triclinic | P-1 | O–H···N and N–H···O hydrogen bonds | tandfonline.com |

Advanced Enzyme-Coupled Analytical Assays

Enzyme-coupled assays are highly specific and sensitive methods for quantifying metabolites.

The literature search did not yield specific information on advanced enzyme-coupled analytical assays for the direct determination of This compound .

For fumaric acid , as an intermediate in the Krebs cycle, numerous enzymatic assays exist for its quantification in biological samples. These assays often involve fumarase, which catalyzes the reversible hydration of fumarate (B1241708) to L-malate. The change in L-malate can then be coupled to other enzymatic reactions that produce a detectable signal (e.g., NADH formation measured by absorbance at 340 nm).

The development of an enzyme-coupled assay for This compound would likely require the identification or engineering of an enzyme that can specifically act on it, for example, an amidase that hydrolyzes it to fumaric acid and ammonia. The subsequent detection of either product could then be used for quantification.

Biological and Biochemical Roles and Intermediacy of Fumaramic Acid

Central Role in Cellular Metabolic Cycles (Krebs Cycle, Electron Transport Chain, Urea (B33335) Cycle)

Fumaramic acid is not a direct intermediate in the central metabolic pathways of the Krebs cycle (also known as the citric acid or TCA cycle), the electron transport chain, or the urea cycle. However, its close chemical relationship with fumarate (B1241708), a key component of these cycles, positions it as a relevant precursor. Fumarate is a crucial intermediate in the Krebs cycle, formed from the oxidation of succinate (B1194679) and subsequently converted to malate (B86768). wikipedia.orgingredi.com This cycle is fundamental for cellular energy production in the form of adenosine (B11128) triphosphate (ATP). nih.gov

Fumarate also links the urea cycle to the Krebs cycle. wikipedia.orghealthmatters.io In the urea cycle, which is essential for the excretion of excess nitrogen, argininosuccinate (B1211890) is cleaved to form arginine and fumarate. europa.eu This fumarate can then enter the mitochondria to be utilized in the Krebs cycle. medicoapps.org Therefore, compounds that can be metabolized to fumarate, such as fumaric acid esters, indirectly contribute to these central metabolic hubs. While this compound itself does not directly participate, its potential conversion to fumarate would allow its carbon skeleton to enter these vital cellular processes.

Enzymatic Transformations and Biocatalytic Activity

The biochemical relevance of this compound is intrinsically linked to enzymes that act on its parent compound, fumaric acid (fumarate).

Fumarase (fumarate hydratase) is a key enzyme in the Krebs cycle that catalyzes the reversible hydration of fumarate to L-malate. wikipedia.orgnih.govdoubtnut.com This reaction is stereospecific and crucial for the progression of the cycle. testbook.com The cytosolic form of fumarase can also convert fumaric acid into L-malic acid. oeno-one.euoeno-one.eu Research into the enzymatic production of fumaric acid has also explored the use of maleate (B1232345) isomerase, which converts maleic acid into fumaric acid. google.com The development of enzymatic methods for quantifying fumaric acid often relies on the action of fumarase to convert it to L-malic acid, which can then be measured. oeno-one.euives-technicalreviews.euresearchgate.net

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is an enzyme complex bound to the inner mitochondrial membrane. tsijournals.com It plays a dual role by participating in both the Krebs cycle and the electron transport chain. wikipedia.orgoiv.intoiv.int SDH catalyzes the oxidation of succinate to fumarate, transferring electrons directly to the electron transport chain, contributing to ATP synthesis. wikipedia.orgtsijournals.comvedantu.com The activity of succinate dehydrogenase is a key indicator of mitochondrial function and the operational rate of the Krebs cycle. tsijournals.com

Interplay with Microbial Physiology and Growth Regulation

Fumaric acid exhibits significant antimicrobial properties, particularly against lactic acid bacteria. researchgate.netagrovin.com This inhibitory effect makes it useful in applications such as winemaking to control malolactic fermentation. oiv.intives-openscience.eu Studies have shown that fumaric acid can effectively reduce the populations of various bacteria, including aerobic bacteria, psychrotrophs, and coliforms. nih.gov Its inhibitory capacity is often enhanced at lower pH levels. researchgate.net

The antimicrobial action of fumaric acid has been attributed to its ability to act as a competitive inhibitor of enzymes like the malolactic enzyme. csic.es While it inhibits certain bacteria, other microorganisms, such as the fungus Saccharomyces cerevisiae, can metabolize fumaric acid. oeno-one.euresearchgate.net Furthermore, various microorganisms, including filamentous fungi like Rhizopus oryzae, are utilized for the industrial biosynthesis of fumaric acid through fermentation. oiv.intmdpi.com

Investigations into Immunomodulatory Cellular Pathways

Fumaric acid and its esters, such as dimethyl fumarate (DMF) and monomethyl fumarate (MMF), have demonstrated significant immunomodulatory effects. nih.govmedicinescience.org These compounds are known to influence T-cell subsets and can induce apoptosis in peripheral CD4(+) and CD8(+) T-lymphocytes. nih.gov One of the key mechanisms underlying their immunomodulatory action is the inhibition of the nuclear factor kappa B (NF-κB) pathway, which plays a central role in the transcription of pro-inflammatory genes. nih.govnih.gov

Research has shown that fumarates can modulate immune cell metabolism, shifting them away from pro-inflammatory states. nih.gov In antigen-presenting cells, they can decrease the secretion of pro-inflammatory cytokines like IL-12 and IL-23 while increasing the production of the anti-inflammatory cytokine IL-10. mdpi.com These properties have led to the therapeutic use of fumaric acid esters in immune-mediated conditions. nih.gov

Research on Neuroprotective and Antioxidative Biochemical Mechanisms

A significant area of research has focused on the neuroprotective and antioxidant properties of fumaric acid esters. medicinescience.orgnih.gov The primary mechanism for these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. nih.govnih.govresearchgate.net Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Fumarates, being electrophiles, can react with Keap1, leading to the release and stabilization of Nrf2. nih.gov

Once activated, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), initiating the transcription of a wide array of cytoprotective and antioxidant genes. nih.govresearchgate.net This upregulation of the body's natural antioxidant defenses helps protect cells, including neurons and astrocytes, from oxidative stress. mdpi.comnih.gov Studies have shown that this Nrf2-mediated mechanism can preserve myelin, axons, and neurons in models of neuroinflammation and can protect against oxidative stress-induced cellular injury. mdpi.comoup.comjneurosci.org This has made fumarates a subject of interest for therapeutic intervention in neurodegenerative diseases. jneurosci.org

Interactions with Macrobiomolecules: Protein Adduction and Modifications

This compound, and its parent compound fumaric acid, possess electrophilic properties that facilitate their interaction with biological macromolecules. At physiological pH, these molecules exist predominantly as the fumarate anion. The electron-deficient carbon-carbon double bond in fumarate is susceptible to nucleophilic attack, leading to covalent modifications of proteins. This reactivity is central to its biological and biochemical roles.

The primary mechanism of interaction is a non-enzymatic, post-translational modification known as succination . This process involves the covalent attachment of fumarate to protein cysteine residues via a Michael addition reaction. frontiersin.orgfrontiersin.org This irreversible reaction forms a stable thioether linkage, resulting in the formation of S-(2-succino)cysteine (2SC). frontiersin.orgkenstoreylab.com This modification is distinct from the enzymatic process of succinylation, where a succinyl group is transferred from succinyl-CoA to a lysine (B10760008) residue. frontiersin.orgkenstoreylab.com

The extent of protein succination is directly correlated with the intracellular concentration of fumarate. frontiersin.org Elevated levels of fumarate, such as in conditions of mitochondrial stress or in certain metabolic diseases, lead to an increase in the succination of a wide array of proteins, including enzymes, cytoskeletal components, and signaling molecules. nih.govnih.gov This modification can significantly alter the structure and function of the target proteins, often leading to inhibition of their activity. frontiersin.orgfrontiersin.org

Research Findings on Protein Succination

Detailed research has identified numerous proteins that are targets for succination, leading to significant functional consequences.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): The glycolytic enzyme GAPDH is a major target for succination. Studies have shown that fumarate inactivates GAPDH by modifying specific cysteine residues, including the active-site Cys-149 and the nucleophilic Cys-244. diabetesjournals.orgnih.gov The inactivation of GAPDH by succination is considered a potential chemical link between the metabolic state of glucotoxicity and the development of diabetic complications. diabetesjournals.orgnih.gov The rate of GAPDH succination is significantly faster than that of simple thiols like N-acetylcysteine, highlighting the selectivity of this modification for specific, low-pKa cysteine residues within proteins. nih.gov

Adiponectin: This adipokine, crucial for regulating glucose levels and fatty acid breakdown, is succinated at Cys-39. uniprot.orgnih.gov This specific modification inhibits the formation of higher-order oligomeric structures of adiponectin and blocks its secretion from adipocytes. uniprot.orgnih.gov Since decreased plasma adiponectin is linked to insulin (B600854) resistance, its succination represents a mechanistic link between mitochondrial stress in adipose tissue and systemic metabolic dysregulation. nih.gov

Kelch-like ECH-associated protein 1 (Keap1): Succination of Keap1 is a key mechanism for activating the Nrf2-mediated antioxidant response. frontiersin.org Keap1 normally targets the transcription factor Nrf2 for degradation. Covalent modification of Keap1 by fumarate disrupts this process, allowing Nrf2 to accumulate and activate the expression of cytoprotective genes. frontiersin.orgmdpi.com

Cytoskeletal and Mitochondrial Proteins: Proteomic studies have revealed that cytoskeletal proteins, such as tubulin and cofilin-1, are targets of fumarate adduction. nih.govnih.gov The modification of cofilin-1 has been shown to inhibit its actin-remodeling activity. nih.govresearchgate.net Furthermore, succination affects key mitochondrial enzymes. For instance, the modification of dihydrolipoyllysine-residue succinyltransferase (DLST), a component of the α-ketoglutarate dehydrogenase complex, impairs its enzymatic activity and contributes to deficient ATP production. biorxiv.org

The table below summarizes key research findings on the succination of various proteins by fumarate.

| Target Protein | Modified Residue(s) | Reported Functional Consequence | Reference(s) |

|---|---|---|---|

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Cys-149, Cys-244 | Enzyme inactivation, inhibition of glycolysis. | diabetesjournals.orgnih.govmdpi.com |

| Adiponectin | Cys-39 | Inhibition of polymerization and secretion. | uniprot.orgnih.govuniprot.org |

| Kelch-like ECH-associated protein 1 (Keap1) | Specific Cysteine Residues | Activation of the Nrf2 antioxidant pathway. | frontiersin.orgmdpi.com |

| Dihydrolipoyllysine-residue succinyltransferase (DLST) | Cysteine Residue | Reduced activity of the α-ketoglutarate dehydrogenase complex, impaired ATP production. | biorxiv.org |

| Cofilin-1 | Cysteine Residue(s) | Loss of actin-remodeling activity. | nih.govresearchgate.net |

| Tubulin | Cysteine Residue(s) | Post-translational modification; functional impact on microtubule dynamics under investigation. | nih.govmdpi.com |

Alternative Reaction Mechanism: Free Radical Adduction

In addition to Michael addition, research in food science has identified a distinct mechanism of interaction between fumaric acid and proteins, particularly in the context of wheat dough processing. During the mechanical mixing of dough, disulfide bonds in gluten proteins can undergo cleavage, generating free radicals. cerealsgrains.orgcerealsgrains.org Fumaric acid can then react with these protein-based free radicals. cerealsgrains.org This reaction, which can be mitigated by free-radical scavengers, also results in the formation of S-succinyl-L-cysteine derivatives. cerealsgrains.org This adduction process alters the protein network, leading to a weaker dough structure and reduced mixing tolerance. mdpi.com

The table below details the findings related to this free radical-mediated reaction.

| Macromolecule | Reaction Context | Proposed Mechanism | Outcome | Reference(s) |

|---|---|---|---|---|

| Gluten Proteins | Mechanical dough mixing | Reaction with free radicals formed from cleaved disulfide bonds. | Formation of S-succinyl derivatives, weakening of dough structure. | cerealsgrains.orgcerealsgrains.orgmdpi.com |

Fumaramic Acid in Advanced Materials Science and Engineering

Polymer and Resin Synthesis for Biodegradable Materials

Fumaramic acid and its derivatives, particularly its esters, are key components in the synthesis of biodegradable polymers and resins. The presence of the carbon-carbon double bond in the fumarate (B1241708) backbone allows for cross-linking, a process that creates robust, three-dimensional polymer networks. sigmaaldrich.comnih.gov These materials are of particular interest because their degradation products, such as fumaric acid and propylene (B89431) glycol, are biocompatible and can be metabolized by the body. sigmaaldrich.commdpi.com

One of the most well-studied polymers in this class is poly(propylene fumarate) (PPF). sigmaaldrich.commdpi.com PPF is a linear, unsaturated polyester (B1180765) synthesized through a two-step reaction involving diethyl fumarate and propylene glycol. nih.govresearchgate.net The resulting polymer is a viscous liquid that can be cross-linked to form a solid, degradable network. sigmaaldrich.comnih.gov The properties of the final material, including its mechanical strength and degradation rate, can be precisely controlled by adjusting the initial molecular weight of the PPF. nih.gov

Research has also focused on using derivatives like fumaric acid monoethyl ester (FAME) to create photo-crosslinkable biodegradable networks. capes.gov.br In this process, oligomers of materials like poly(D,L-lactide), ε-caprolactone, and trimethylene carbonate are functionalized with FAME. capes.gov.brresearchgate.net These functionalized oligomers can then be cross-linked using UV light, often without the need for additional reactive diluents, to form networks with high gel contents. capes.gov.br This method is advantageous as it allows for the creation of biodegradable materials from non-toxic components that release benign products upon degradation. capes.gov.brnih.gov

The versatility of fumarate-based polymers is further demonstrated in the development of unsaturated polyester resins (UPRs). Bio-based fumaric acid can replace petroleum-derived maleic anhydride (B1165640) in the synthesis of UPRs, increasing the sustainability of these materials. acs.orgrsc.org These bio-based resins show satisfactory mechanical properties and can be combined with natural fibers to produce fully bio-based composites. msu.edu Photopolymerization techniques are also being explored to create eco-friendly polymers from fumaric acid and vegetable oils, which have potential applications as coatings and in dye removal. researchgate.netunesp.br

Comparative Table of Fumarate-Based Polymer Synthesis Methods

| Polymer Type | Precursors | Synthesis Method | Key Features |

| Poly(propylene fumarate) (PPF) | Diethyl fumarate, Propylene glycol | Two-step condensation polymerization | Biocompatible degradation products; Tunable mechanical properties and degradation rate. sigmaaldrich.comnih.govmdpi.com |

| FAME-functionalized Networks | Fumaric acid monoethyl ester (FAME), various oligomers (e.g., PLLA, PCL) | Photo-crosslinking (UV-initiated radical polymerization) | High gel content without reactive diluents; Benign degradation products. capes.gov.brutwente.nl |

| Unsaturated Polyester Resins (UPR) | Bio-based fumaric acid, Glycols (e.g., 1,3-propanediol) | Polycondensation | Increased sustainability; Can be reinforced with natural fibers. acs.orgmsu.edu |

| Vegetable Oil-Based Polymers | Fumaric acid, Epoxidized vegetable oil | Photopolymerization | Eco-friendly; Potential use as coatings. researchgate.netunesp.br |

Scaffold Engineering for Biological Applications (Research Focus)

In the field of biomedical engineering, this compound derivatives are instrumental in the fabrication of scaffolds for tissue engineering, particularly for bone regeneration. mdpi.com These scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation while the new tissue forms. The ideal scaffold should be biocompatible, biodegradable at a rate that matches tissue growth, and possess mechanical properties suitable for the application. mdpi.com

Poly(propylene fumarate) (PPF) is a leading material for this purpose due to its excellent biocompatibility, controllable degradation, and mechanical properties. mdpi.com The degradation of PPF occurs through the hydrolysis of its ester bonds, yielding non-toxic products like fumaric acid and polypropylene (B1209903) glycol. mdpi.com The unsaturated nature of PPF allows it to be cross-linked, forming stable networks that can be fabricated into porous scaffolds. sigmaaldrich.com

A significant area of research is the use of fumaric acid monoethyl ester (FAME) to functionalize other biodegradable polymers, such as poly(D,L-lactide) (PDLLA) and poly(trimethylene carbonate) (PTMC), for scaffold fabrication. researchgate.netnih.gov For instance, FAME-functionalized PDLLA oligomers can be co-polymerized with N-vinyl-2-pyrrolidone (NVP) to create networks with tunable properties. researchgate.net Increasing the NVP content enhances the hydrophilicity of the network. researchgate.net The mechanical properties of these scaffolds can be precisely adjusted by altering the composition.

Mechanical Properties of FAME-PDLLA/NVP Networks

| NVP Content (wt%) | Young's Modulus (Dry State) | Young's Modulus (Wet State) | Water Absorption |

| 30 | 1.5 GPa | 0.8 GPa | - |

| 50 | 2.1 GPa | 0.2 GPa | 40% |

Data derived from research on FAME-functionalized poly(D,L-lactide) networks. The decrease in modulus in the wet state is due to water plasticizing the hydrophilic NVP component. researchgate.net

These novel resins can be processed using techniques like stereolithography to create scaffolds with highly defined and interconnected porous architectures, such as a gyroid structure. researchgate.net This level of control over the scaffold's micro-architecture is crucial for optimizing nutrient transport and tissue ingrowth. Research has shown that mouse preosteoblasts (bone precursor cells) readily adhere to and spread on these FAME-based networks, confirming their suitability for biological applications. researchgate.net Furthermore, elastomeric and creep-resistant networks have been developed by photocrosslinking FAME-functionalized PTMC oligomers, which are promising for applications requiring dynamic mechanical loading. nih.gov

Crystal Engineering and Supramolecular Assembly

This compound, and its parent compound fumaric acid, are highly effective building blocks in crystal engineering and the design of supramolecular assemblies. Crystal engineering involves the rational design of crystalline solids with desired properties by controlling the intermolecular interactions between molecular components. The key to this process is the use of predictable and reliable non-covalent interactions, such as hydrogen bonds.

Fumaric acid is an excellent supramolecular reagent because it possesses two carboxylic acid groups that can act as both hydrogen bond donors (the -OH part) and acceptors (the C=O part). google.com This allows it to form robust and predictable hydrogen-bonding patterns, known as synthons, with other molecules, particularly N-heterocyclic bases. researchgate.netgoogle.com When fumaric acid co-crystallizes with molecules like 1H-benzotriazole or piperazine, it forms well-defined, extended structures. acs.orggoogle.com

The common interaction patterns include:

Acid-Base Tapes: Fumaric acid can form one-dimensional (1D) tapes through O–H···N and N–H···O hydrogen bonds with nitrogen-containing molecules. google.com

Carboxyl-Piperazine Heterosynthons: In complexes with molecules like piperazine, specific and predictable hydrogen bonds form between the carboxylic acid groups and the nitrogen atoms of piperazine, leading to two-dimensional (2D) sheet-like patterns. acs.org

Extended Networks: These primary hydrogen-bonding motifs can be further linked by weaker interactions, such as C–H···O bonds, to create complex three-dimensional (3D) supramolecular frameworks. researchgate.netgoogle.com

While many studies focus on fumaric acid, the principles are directly applicable to this compound. The presence of the amide group in this compound introduces additional hydrogen bonding capabilities (N-H donor and C=O acceptor), which can lead to even more complex and varied supramolecular structures. The interplay between the carboxylic acid group and the amide group allows for the formation of intricate hydrogen-bonded networks.

This ability to direct the assembly of molecules into highly ordered crystalline lattices is crucial for developing new materials with specific functions, such as pharmaceuticals with improved solubility or materials with unique electronic properties.

Supramolecular Assemblies with Fumaric Acid

| Co-former | Resulting Structure | Key Hydrogen Bonds | Dimensionality |

| 1H-Benzotriazole | Molecular co-crystal | O–H···N, N–H···O, N–H···N, C–H···O | 3D Framework researchgate.netgoogle.com |

| Piperazine | Molecular complex | O–H···O, N–H···O | 3D Arrays acs.org |

| Phenazine | Stoichiometric tapes | C–H···O | 1D Tapes nih.gov |

| 2-Aminobenzoxazole | Molecular salt | N–H⋯O, O–H⋯O, C–H⋯O | 2D Layers mdpi.com |

Exploration of Nonlinear Optical Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including frequency conversion, optical switching, and data storage. Organic materials have emerged as promising candidates for NLO applications due to their large optical nonlinearities, fast response times, and the ability to tailor their molecular structure to optimize performance.

Research into the NLO properties of materials containing fumaric acid has shown potential. The formation of co-crystals, as discussed in the context of crystal engineering, can lead to materials with desirable NLO characteristics. A key requirement for second-order NLO activity (like second-harmonic generation, SHG) is a non-centrosymmetric crystal structure. While fumaric acid itself crystallizes in a centrosymmetric space group, co-crystallization with other organic molecules can break this symmetry.

One notable example is the organic single crystal of 2-Aminopyridinium fumarate fumaric acid (2APFF). This material, grown by the slow evaporation technique, has been analyzed for its NLO properties. Although single-crystal X-ray diffraction revealed a centrosymmetric character for this specific crystal, which precludes second-order NLO effects, the study of its optical properties provides valuable insights.

Key optical characteristics investigated in such materials include: